molecular formula C30H26F3NO3 B11086547 N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide

Cat. No.: B11086547
M. Wt: 505.5 g/mol
InChI Key: SQLYZQITHLATIW-UHFFFAOYSA-N
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Description

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a trifluoromethyl group, and a butoxybenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of Biphenyl-2-yloxy Intermediate: : The synthesis begins with the preparation of the biphenyl-2-yloxy intermediate. This can be achieved through the reaction of biphenyl-2-ol with an appropriate halogenating agent, such as thionyl chloride, to form biphenyl-2-yl chloride. This intermediate is then reacted with a suitable nucleophile, such as sodium hydroxide, to yield biphenyl-2-yloxy.

  • Introduction of Trifluoromethyl Group: : The next step involves the introduction of the trifluoromethyl group onto the aromatic ring. This can be accomplished using a trifluoromethylating reagent, such as trifluoromethyl iodide, under appropriate conditions, such as the presence of a base like potassium carbonate.

  • Coupling with 4-Butoxybenzamide: : The final step involves the coupling of the biphenyl-2-yloxy-5-(trifluoromethyl)phenyl intermediate with 4-butoxybenzamide. This can be achieved through a condensation reaction using a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups like carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The biphenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide can be compared with other similar compounds, such as:

    N-[2-(biphenyl-2-yloxy)-5-(methyl)phenyl]-4-butoxybenzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-methoxybenzamide: Contains a methoxy group instead of a butoxy group, potentially affecting its solubility and reactivity.

    N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide: Similar structure but with an ethoxy group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C30H26F3NO3

Molecular Weight

505.5 g/mol

IUPAC Name

4-butoxy-N-[2-(2-phenylphenoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C30H26F3NO3/c1-2-3-19-36-24-16-13-22(14-17-24)29(35)34-26-20-23(30(31,32)33)15-18-28(26)37-27-12-8-7-11-25(27)21-9-5-4-6-10-21/h4-18,20H,2-3,19H2,1H3,(H,34,35)

InChI Key

SQLYZQITHLATIW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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